molecular formula C11H9NO2S B1406131 3-(3-Methyl-isothiazol-5-yl)-benzoic acid CAS No. 1401522-26-6

3-(3-Methyl-isothiazol-5-yl)-benzoic acid

Cat. No.: B1406131
CAS No.: 1401522-26-6
M. Wt: 219.26 g/mol
InChI Key: MBFMJFWECSIPFN-UHFFFAOYSA-N
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Description

3-(3-Methyl-isothiazol-5-yl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3-methyl-isothiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-isothiazol-5-yl)-benzoic acid typically involves the introduction of the 3-methyl-isothiazol-5-yl group onto a benzoic acid precursor. One common method involves the reaction of 3-methyl-isothiazole with a benzoic acid derivative under specific conditions to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Methyl-isothiazol-5-yl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyl-isothiazol-5-yl)-benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    3-(3-Methyl-isothiazol-5-yl)-carbamic acid tert-butyl ester: Contains a carbamic acid ester group.

Uniqueness

3-(3-Methyl-isothiazol-5-yl)-benzoic acid is unique due to its specific substitution pattern and the presence of both an isothiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-5-10(15-12-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFMJFWECSIPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265812
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401522-26-6
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401522-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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